molecular formula C19H28N2O2 B5592500 8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

Katalognummer: B5592500
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: RSFJWCWURDNZQA-PMPSAXMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.215078140 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research has demonstrated the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents. These compounds, particularly those substituted with specific groups at the 8 position, showed promising activity as mixed alpha- and beta-adrenergic receptor blockers, thus offering potential for blood pressure regulation without significant orthostatic hypotension (Caroon et al., 1981).

Chemical Reactivity and Structural Analysis

Comparative studies on the reactivity of related compounds have provided valuable information on key structural elements necessary for mediating certain biochemical transformations, which is crucial in the design of novel biochemical agents (Oh & Kohn, 1992).

Supramolecular Arrangements

The relationship between molecular structure and crystal structure of diazaspirodecane derivatives has been investigated, highlighting the importance of substituents on the cyclohexane ring in supramolecular arrangements. This research contributes to the understanding of how these compounds can be utilized in material science and pharmacology (Graus et al., 2010).

Anticonvulsant Properties

Derivatives of the compound have been explored for their anticonvulsant activities. Specifically, sulfonamide derivatives have shown promising results in seizure models, offering insights into the development of new anticonvulsant medications (Li et al., 2015).

Synthesis and Pharmacological Evaluation

The design and synthesis of novel derivatives have been carried out with the aim of evaluating their pharmacological properties, including anticonvulsant and antibacterial activities. These studies have led to the identification of compounds with significant biological activities, thus expanding the potential therapeutic applications of these chemical frameworks (Thanusu et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to make any predictions .

Zukünftige Richtungen

The potential applications and future directions for research on this compound would depend on its biological activity and physical and chemical properties. Without more information, it’s difficult to speculate on potential future directions .

Eigenschaften

IUPAC Name

8-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-2-20-13-19(12-18(20)23)5-7-21(8-6-19)17(22)11-16-10-14-3-4-15(16)9-14/h3-4,14-16H,2,5-13H2,1H3/t14-,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFJWCWURDNZQA-PMPSAXMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)CC3CC4CC3C=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC2(CCN(CC2)C(=O)C[C@@H]3C[C@H]4C[C@@H]3C=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.